2',3'-DIHYDROSPIRO[CYCLOHEXANE-1,1'-INDEN]-2-EN-4-ONE
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Overview
Description
Spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one is a spirocyclic compound characterized by a unique structure where two rings share a single atom. This compound belongs to the broader class of spiro compounds, which are known for their distinctive three-dimensional architecture and significant applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,2-dihydroindene with cyclohex-2-enone in the presence of a strong acid catalyst can yield the desired spiro compound .
Industrial Production Methods
Industrial production of spiro compounds often employs metal-catalyzed reactions due to their efficiency and selectivity. Metal catalysts such as palladium or nickel can facilitate the formation of spirocyclic structures through various cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) can convert the compound into spirocyclic alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic conditions
Major Products
Oxidation: Spirocyclic ketones, carboxylic acids
Reduction: Spirocyclic alcohols
Substitution: Various spirocyclic derivatives depending on the nucleophile used
Scientific Research Applications
Spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of spiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Known for their photochromic properties and applications in smart materials.
Spirooxindoles: Noted for their biological activities, including anticancer and antiviral effects.
Spirocyclic ketones: Commonly used in organic synthesis and materials science
Uniqueness
Its spirocyclic framework provides a rigid and stable structure, making it an attractive candidate for various scientific and industrial applications .
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-12-6-9-14(10-7-12)8-5-11-3-1-2-4-13(11)14/h1-4,6,9H,5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZLWLBKDBUFIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=CC=CC=C32)C=CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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